molecular formula C13H10O4 B11999819 1-(Acetyloxy)naphthalene-2-carboxylic acid CAS No. 6301-40-2

1-(Acetyloxy)naphthalene-2-carboxylic acid

Cat. No.: B11999819
CAS No.: 6301-40-2
M. Wt: 230.22 g/mol
InChI Key: OTXGVXYCMIJUGJ-UHFFFAOYSA-N
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Description

    is a chemical compound with the molecular formula

    1-(Acetyloxy)naphthalene-2-carboxylic acid: C11H8O2C_{11}H_8O_2C11​H8​O2​

    .
  • It consists of a naphthalene ring system with a carboxylic acid group (COOH) at position 2 and an acetyl group (CH3CO-) attached to the oxygen atom of the carboxylic acid group.
  • This compound is of interest due to its unique structure and potential applications.
  • Preparation Methods

      Synthetic Routes: One common synthetic route involves the acetylation of naphthalene-2-carboxylic acid using acetic anhydride or acetyl chloride.

      Reaction Conditions: The reaction typically occurs under reflux conditions with a suitable solvent (e.g., dichloromethane or chloroform).

      Industrial Production: While not widely produced industrially, laboratory-scale synthesis is feasible.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including

      Common Reagents and Conditions: Specific reagents depend on the desired transformation, but common ones include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and acid/base catalysts.

      Major Products: The major products depend on the reaction conditions and substituents present.

  • Scientific Research Applications

    Chemical Synthesis

    1-(Acetyloxy)naphthalene-2-carboxylic acid serves as a building block in organic synthesis. Its structure allows it to participate in various chemical reactions, making it a versatile intermediate for synthesizing more complex molecules. It is particularly useful in the production of other naphthalene derivatives and related compounds due to the reactivity of both the acetoxy and carboxylic acid functional groups.

    Research has indicated potential biological activity for this compound. It has been investigated for its effects on cellular processes, possibly interacting with cellular targets that influence metabolic pathways or signaling cascades. The specific mechanisms through which it exerts these effects are still under investigation, but preliminary studies suggest that it may have applications in pharmacology.

    Medicinal Applications

    The compound's pharmacological properties are of particular interest. It has been explored as a prodrug derivative of known carboxylic acid drugs, which could enhance bioavailability and therapeutic efficacy. For instance, similar compounds have been designed to improve the absorption and effectiveness of drugs like naproxen by modifying their chemical structure to form more lipophilic prodrugs that can be converted into active forms within the body .

    Case Study: Prodrug Development

    A notable study highlighted the development of prodrug forms using acyloxy derivatives of carboxylic acids. These compounds demonstrated enhanced stability and solubility, leading to improved therapeutic outcomes when compared to their parent drugs .

    Mechanism of Action

    • The exact mechanism of action for this compound depends on its specific application.
    • In biological systems, it may interact with cellular targets, affecting metabolic pathways or signaling cascades.
  • Comparison with Similar Compounds

      Similar Compounds: Other naphthalene carboxylic acids, such as naphthalene-1-carboxylic acid and naphthalene-2-carboxylic acid.

      Uniqueness: The acetyl group at position 2 distinguishes it from other naphthalene carboxylic acids.

    Biological Activity

    1-(Acetyloxy)naphthalene-2-carboxylic acid, a derivative of naphthalene, has garnered interest due to its potential biological activities. This compound is structurally characterized by an acetyloxy group and a carboxylic acid functional group attached to the naphthalene ring, which may influence its interaction with biological systems.

    • Molecular Formula : C₁₁H₁₀O₃
    • Molecular Weight : 190.20 g/mol
    • CAS Number : 6301-40-2

    Biological Activities

    Research indicates that this compound exhibits a range of biological activities, including:

    • Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial activity against various pathogens. It has been noted for its potential to inhibit microbial growth, which is critical in developing new antimicrobial agents .
    • Anticancer Activity : Some studies have explored the anticancer properties of naphthalene derivatives, including this compound. The mechanism may involve the modulation of cellular pathways related to apoptosis and cell proliferation. For instance, related compounds have shown promise in inhibiting cancer cell lines through various mechanisms, such as inducing cell cycle arrest and promoting apoptosis .
    • Enzyme Inhibition : Inhibitory effects on specific enzymes have also been reported. For example, derivatives of naphthalene carboxylic acids have been studied for their ability to inhibit 5-alpha reductase, an enzyme implicated in conditions like benign prostatic hyperplasia and androgenic alopecia .

    Antimicrobial Activity

    A study focusing on phenolic compounds highlighted the antimicrobial efficacy of similar naphthalene derivatives against clinically relevant pathogens. Testing showed that these compounds could significantly reduce microbial viability at low concentrations .

    Anticancer Mechanisms

    In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. A notable study reported that treatment with this compound led to increased expression of pro-apoptotic proteins while downregulating anti-apoptotic factors, suggesting a potential therapeutic role in cancer treatment .

    Enzyme Inhibition Studies

    Research into enzyme inhibition revealed that naphthalene derivatives could effectively inhibit 5-alpha reductase activity. The most potent inhibitors identified had IC50 values in the low micromolar range, indicating significant potential for therapeutic applications in hormone-related disorders .

    Data Table: Biological Activities Summary

    Activity TypeObserved EffectsReference
    AntimicrobialInhibition of various pathogens
    AnticancerInduction of apoptosis in cancer cell lines
    Enzyme InhibitionInhibition of 5-alpha reductase

    Properties

    CAS No.

    6301-40-2

    Molecular Formula

    C13H10O4

    Molecular Weight

    230.22 g/mol

    IUPAC Name

    1-acetyloxynaphthalene-2-carboxylic acid

    InChI

    InChI=1S/C13H10O4/c1-8(14)17-12-10-5-3-2-4-9(10)6-7-11(12)13(15)16/h2-7H,1H3,(H,15,16)

    InChI Key

    OTXGVXYCMIJUGJ-UHFFFAOYSA-N

    Canonical SMILES

    CC(=O)OC1=C(C=CC2=CC=CC=C21)C(=O)O

    Origin of Product

    United States

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